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Compound of Interest

Compound Name:
4-Formyl-2-methylphenylboronic

acid

Cat. No.: B142566 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Formyl-2-
methylphenylboronic acid (CAS No. 156428-81-8).[1][2][3] Designed for researchers,

scientists, and professionals in drug development, this document offers a comprehensive

examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry

(MS) data integral to the structural elucidation and quality control of this versatile chemical

intermediate.

Introduction: The Significance of 4-Formyl-2-
methylphenylboronic Acid
4-Formyl-2-methylphenylboronic acid, with the molecular formula C₈H₉BO₃ and a molecular

weight of 163.97 g/mol , is a key building block in organic synthesis.[1][2] Its utility stems from

the presence of three distinct functional groups: a boronic acid, a formyl group (aldehyde), and

a methyl-substituted aromatic ring. This trifunctional nature allows for its participation in a wide

array of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a

cornerstone of modern carbon-carbon bond formation.

Accurate and thorough spectroscopic characterization is paramount to confirm the identity,

purity, and stability of 4-Formyl-2-methylphenylboronic acid. This guide serves as a detailed

reference for interpreting its spectral data, providing the foundational knowledge necessary for

its effective application in research and development.
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Molecular Structure and Predicted Spectroscopic
Features
The chemical structure of 4-Formyl-2-methylphenylboronic acid dictates its characteristic

spectroscopic fingerprint. The strategic placement of the methyl and formyl groups on the

phenylboronic acid scaffold results in a unique and predictable set of signals in various

spectroscopic analyses.

Figure 1: Chemical structure of 4-Formyl-2-methylphenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules

in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of 4-Formyl-2-
methylphenylboronic acid.

¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and

their neighboring environments. For 4-Formyl-2-methylphenylboronic acid, the expected

signals are summarized in the table below. The chemical shifts are influenced by the electronic

effects of the substituents on the aromatic ring.

Table 1: Predicted ¹H NMR Data for 4-Formyl-2-methylphenylboronic acid
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~10.0 Singlet 1H Aldehyde (-CHO)

The aldehyde

proton is highly

deshielded due

to the

electronegativity

of the oxygen

atom and the

anisotropic effect

of the carbonyl

group.

~8.2 Singlet (broad) 2H
Boronic acid (-

B(OH)₂)

The acidic

protons of the

boronic acid are

exchangeable

and often appear

as a broad

singlet. The

chemical shift

can vary with

concentration

and solvent.

~7.8 Doublet 1H Aromatic (H-5)

This proton is

ortho to the

electron-

withdrawing

formyl group,

leading to a

downfield shift.

~7.7 Singlet 1H Aromatic (H-3)

This proton is

meta to the

formyl group and

ortho to the

methyl group.
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~7.5 Doublet 1H Aromatic (H-6)

This proton is

meta to the

formyl group and

adjacent to the

boronic acid

group.

~2.5 Singlet 3H Methyl (-CH₃)

The methyl

protons are

attached to the

aromatic ring and

appear as a

singlet in a

typical upfield

region for aryl

methyl groups.

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) at 0 ppm and can vary

based on the solvent and concentration used.

¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the different carbon environments in

the molecule. Due to the low natural abundance of ¹³C, the spectra are typically proton-

decoupled, resulting in singlets for each unique carbon.

Table 2: Predicted ¹³C NMR Data for 4-Formyl-2-methylphenylboronic acid
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Chemical Shift (δ, ppm) Assignment Rationale

~192 Aldehyde Carbonyl (C=O)

The carbonyl carbon of the

aldehyde is significantly

deshielded and appears far

downfield.

~145 Aromatic (C-2)
Carbon bearing the methyl

group.

~138 Aromatic (C-4)
Carbon bearing the formyl

group.

~135 Aromatic (C-5)
Aromatic CH ortho to the

formyl group.

~132 Aromatic (C-6)
Aromatic CH meta to the

formyl group.

~130 Aromatic (C-1)

Carbon attached to the boronic

acid group. The signal may be

broad due to quadrupolar

relaxation of the boron

nucleus.

~128 Aromatic (C-3)
Aromatic CH meta to the

formyl group.

~22 Methyl (-CH₃)

The methyl carbon appears in

the typical upfield region for

alkyl groups.

Note: The carbon attached to the boron atom may exhibit a broad signal or may not be

observed due to quadrupolar broadening.[4]

Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable technique for identifying the functional groups present in a

molecule. The IR spectrum of 4-Formyl-2-methylphenylboronic acid is expected to show

characteristic absorption bands corresponding to its key functional groups.
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Table 3: Predicted IR Absorption Bands for 4-Formyl-2-methylphenylboronic acid

Wavenumber
(cm⁻¹)

Intensity Assignment Functional Group

3500-3200 Strong, Broad O-H stretch Boronic acid (-B(OH)₂)

~3050 Medium C-H stretch Aromatic

~2920 Medium C-H stretch Methyl (-CH₃)

~2820, ~2720 Medium C-H stretch Aldehyde (-CHO)

~1700 Strong C=O stretch Aldehyde (-CHO)

~1600, ~1470 Medium-Strong C=C stretch Aromatic Ring

~1350 Strong B-O stretch Boronic acid

~820 Strong C-H bend
Aromatic (out-of-

plane)

The broad O-H stretching band is a hallmark of the hydrogen-bonded boronic acid hydroxyl

groups. The strong carbonyl stretch confirms the presence of the aldehyde, and the pair of

bands around 2820 and 2720 cm⁻¹ (Fermi doublets) are characteristic of the aldehyde C-H

stretch.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural confirmation. For 4-Formyl-2-methylphenylboronic
acid, electron ionization (EI) would likely lead to the following key fragments.

Table 4: Predicted Mass Spectrometry Data for 4-Formyl-2-methylphenylboronic acid
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m/z Ion Rationale for Formation

164 [M]⁺ Molecular ion

146 [M - H₂O]⁺
Loss of a water molecule from

the boronic acid moiety.

135 [M - CHO]⁺ Loss of the formyl radical.

118 [M - H₂O - CO]⁺

Subsequent loss of carbon

monoxide from the [M - H₂O]⁺

ion.

91 [C₇H₇]⁺

Tropylium ion, a common

fragment for toluene

derivatives.

The fragmentation of phenylboronic acids can be complex, often involving the boron atom in

the fragmentation pathways.[5] The observation of the molecular ion at m/z 164 would confirm

the molecular weight of the compound.

Experimental Protocols
The acquisition of high-quality spectroscopic data requires standardized experimental

procedures. The following are generalized protocols for obtaining the data discussed in this

guide.

NMR Spectroscopy Workflow
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Sample Preparation

Data Acquisition

Data Processing

Dissolve 5-10 mg of
4-Formyl-2-methylphenylboronic acid

in ~0.7 mL of deuterated solvent
(e.g., DMSO-d₆ or CDCl₃).

Add a small amount of TMS
as an internal standard (0 ppm).

Transfer the solution to a
5 mm NMR tube.

Insert the NMR tube into the
spectrometer magnet.

Tune and shim the probe
to optimize magnetic field homogeneity.

Acquire ¹H and ¹³C NMR spectra
using standard pulse sequences.

Apply Fourier transformation
to the raw data (FID).

Phase and baseline correct
the resulting spectra.

Calibrate the chemical shift
scale using the TMS signal.

Integrate the ¹H NMR signals
and pick peaks for both spectra.

Click to download full resolution via product page

Figure 2: Workflow for NMR data acquisition and processing.
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IR Spectroscopy Workflow

Sample Preparation (ATR)

Data Acquisition

Data Processing

Ensure the ATR crystal
is clean.

Place a small amount of solid
4-Formyl-2-methylphenylboronic acid

on the crystal.

Apply pressure to ensure
good contact.

Collect a background spectrum
of the empty ATR accessory.

Collect the sample spectrum.

The background spectrum is
automatically subtracted from the

sample spectrum.

Label the significant
absorption bands.

Click to download full resolution via product page

Figure 3: Workflow for ATR-IR data acquisition.
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Mass Spectrometry Workflow

Sample Preparation

Data Acquisition (EI-MS)

Data Processing

Dissolve a small amount of the
sample in a suitable volatile

solvent (e.g., methanol or acetonitrile).

Introduce the sample into the
ion source (e.g., via direct

injection or GC inlet).

Ionize the sample using a
70 eV electron beam.

Accelerate the resulting ions
into the mass analyzer.

Separate the ions based on their
mass-to-charge ratio (m/z).

Detect the ions.

Generate a mass spectrum
(plot of ion intensity vs. m/z).

Identify the molecular ion peak
and major fragment ions.

Click to download full resolution via product page
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Figure 4: Workflow for EI-Mass Spectrometry data acquisition.

Conclusion
The comprehensive spectroscopic analysis of 4-Formyl-2-methylphenylboronic acid,

encompassing ¹H NMR, ¹³C NMR, IR, and MS, provides a robust framework for its unequivocal

identification and characterization. The predicted data and interpretations presented in this

guide serve as a valuable resource for scientists and researchers, ensuring the quality and

reliability of this important synthetic building block in their endeavors. Adherence to

standardized experimental protocols is crucial for obtaining reproducible and accurate data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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